Terbufos oxon sulfone

Vue d'ensemble

Description

Terbufos oxon sulfone is a chemical compound that belongs to the organophosphate family. It is a metabolite of terbufos, which is widely used as an insecticide and nematicide. This compound is known for its potent activity as an acetylcholinesterase inhibitor, making it highly effective in pest control applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of terbufos oxon sulfone typically involves the oxidation of terbufos or its intermediate metabolites. One common method is the oxidation of terbufos sulfoxide using strong oxidizing agents such as hydrogen peroxide or peracids under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or methanol, and the temperature is maintained at around 25-30°C to ensure optimal yield.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale oxidation processes. The starting material, terbufos, is first converted to terbufos sulfoxide through a controlled oxidation process. This intermediate is then further oxidized to this compound using industrial oxidizing agents and reactors designed for large-scale chemical synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

Terbufos oxon sulfone undergoes several types of chemical reactions, including:

Oxidation: Further oxidation can convert it to higher oxidation state compounds.

Reduction: It can be reduced back to its sulfoxide or parent terbufos under specific conditions.

Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, peracids.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Acetonitrile, methanol, dichloromethane.

Major Products Formed

Oxidation: Higher oxidation state compounds.

Reduction: Terbufos sulfoxide, terbufos.

Substitution: Various substituted organophosphates.

Applications De Recherche Scientifique

Agricultural Applications

Terbufos and its metabolites, including terbufos oxon sulfone, are primarily utilized in agriculture for pest management:

- Nematode Control : Terbufos is widely applied as a nematicide in crops such as corn and sugarcane, providing effective control against root-knot nematodes and other soil-borne pests .

- Systemic Insecticide : The compound acts systemically, allowing it to be absorbed by plants and translocated to various tissues, thus protecting crops from insect damage .

Environmental Monitoring

Due to its potential toxicity and environmental impact, this compound is monitored in various ecosystems:

- Water Quality Assessment : Studies have shown that residues of terbufos and its metabolites can contaminate groundwater and surface water systems. Monitoring these compounds helps assess ecological risks associated with agricultural runoff .

- Ecological Risk Assessments : The U.S. Environmental Protection Agency (EPA) conducts assessments that include the evaluation of this compound's impact on non-target species, including birds, mammals, and aquatic organisms .

Toxicological Studies

Research on the toxicological effects of this compound is critical for understanding its safety profile:

- Cholinesterase Inhibition : As a potent cholinesterase inhibitor, this compound poses risks to both human health and wildlife. Acute toxicity studies indicate that it can cause significant neurological effects when exposure occurs through various routes (oral, dermal, inhalation) .

- Cancer Risk Studies : Occupational exposure studies have linked pesticide exposure, including terbufos, to increased cancer risk among agricultural workers. A notable study highlighted potential associations between terbufos exposure and prostate cancer incidence .

Analytical Methods for Detection

Accurate detection of this compound in environmental samples is essential for regulatory compliance:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This method has been employed successfully to quantify terbufos and its metabolites in various matrices such as soil, water, and food products .

- Multi-Plug Filtration Cleanup Method : This technique enhances the extraction efficiency of terbufos residues from complex matrices like tea, ensuring reliable analytical results .

Case Study 1: Impact on Aquatic Life

A study conducted in Costa Rica assessed the effects of terbufos application on local aquatic ecosystems. It was found that runoff from treated fields resulted in elevated levels of this compound in nearby water bodies, leading to significant mortality rates among fish populations due to acute toxicity .

Case Study 2: Occupational Health

Research examining the health impacts on agricultural workers revealed that chronic exposure to terbufos was associated with neurological symptoms consistent with cholinesterase inhibition. This prompted recommendations for stricter safety measures during application processes .

Mécanisme D'action

Terbufos oxon sulfone exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, this compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis of the target pests . This mechanism involves the binding of the compound to the active site of acetylcholinesterase, preventing the hydrolysis of acetylcholine.

Comparaison Avec Des Composés Similaires

Similar Compounds

Terbufos: The parent compound, also an organophosphate insecticide and nematicide.

Terbufos sulfoxide: An intermediate metabolite in the oxidation pathway of terbufos.

Terbufos sulfone: Another oxidation product of terbufos, similar in structure and function to terbufos oxon sulfone.

Uniqueness

This compound is unique due to its high potency as an acetylcholinesterase inhibitor and its specific chemical structure, which allows it to interact effectively with the enzyme. Its stability and reactivity also make it a valuable compound for research and industrial applications .

Activité Biologique

Terbufos oxon sulfone is a metabolite of the organophosphate insecticide terbufos, primarily known for its high toxicity and biological activity. Understanding its biological effects is crucial for assessing risks to human health and the environment. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity associated with this compound.

Chemical Structure:

- Molecular Formula: CHOPS

- CAS Number: 14671598

Terbufos undergoes metabolic transformations in organisms, leading to the formation of terbufos oxon and this compound. The metabolic pathway includes:

- Sulfoxidation and Desulfuration: Conversion of terbufos to its sulfoxide form.

- Hydrolysis: Breaking down the thiolophosphorus bond.

- S-Methylation: Further modifications leading to the formation of various metabolites, including this compound .

Acute Toxicity

This compound exhibits significant acute toxicity, characterized by:

- LD values ranging from 1.4 to 9.2 mg/kg body weight (bw) in rodents when administered orally.

- Dermal exposure leads to an LD of approximately 1 mg/kg bw in rabbits, indicating high dermal toxicity .

Cholinesterase Inhibition

One of the primary mechanisms of toxicity involves the inhibition of acetylcholinesterase (AChE), an essential enzyme for neurotransmission. Studies have shown:

- AChE inhibition rates of 20-21% at low doses (5 µg/kg bw per day) in male rats after repeated exposure .

- The NOAEL (No Observed Adverse Effect Level) for AChE inhibition in long-term studies was identified as 0.060 mg/kg bw per day in dogs .

Environmental Impact

This compound is not only a concern for human health but also poses risks to ecological systems:

- It is highly toxic to aquatic organisms, with acute toxicity levels significantly impacting fish and invertebrates.

- The persistence of terbufos and its metabolites in soil can lead to prolonged environmental exposure, raising concerns about bioaccumulation in aquatic food chains .

Study on Reproductive Toxicity

In a reproductive toxicity study conducted on rats:

- Mortality and clinical signs were observed in females, alongside excess salivation.

- The study highlighted potential risks associated with chronic exposure, emphasizing the need for careful monitoring during pesticide application .

Neurotoxicity Assessment

A 13-week neurotoxicity study revealed:

- A slight decrease in body weight and inhibition of brain cholinesterase activities at higher doses (3.0 ppm).

- The NOAEL was determined at 0.8 ppm based on observed effects on cholinesterase activity .

Summary Table of Toxicological Data

| Parameter | Value |

|---|---|

| Acute Oral LD | 1.4 - 9.2 mg/kg bw |

| Dermal LD | ~1 mg/kg bw |

| Inhalation LC | 0.0012 - 0.0061 mg/l |

| NOAEL (Dog, AChE inhibition) | 0.060 mg/kg bw per day |

| NOAEL (Rat, neurotoxicity) | 0.8 ppm |

Propriétés

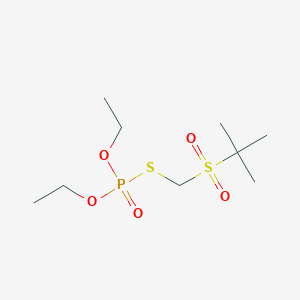

IUPAC Name |

2-(diethoxyphosphorylsulfanylmethylsulfonyl)-2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21O5PS2/c1-6-13-15(10,14-7-2)16-8-17(11,12)9(3,4)5/h6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXIFYKRJAGQAHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)SCS(=O)(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21O5PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5037604 | |

| Record name | Terbufos OA sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5037604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56070-15-6 | |

| Record name | Terbufos oxon sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056070156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terbufos OA sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5037604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TERBUFOS OXON SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W25446PG2O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.